molecular formula C7H9N3 B12341768 1H-Imidazole-1-propanenitrile,2-ethyl-

1H-Imidazole-1-propanenitrile,2-ethyl-

Cat. No.: B12341768
M. Wt: 135.17 g/mol
InChI Key: BCFRRFKHRJSWTQ-UHFFFAOYSA-N
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Description

Contemporary Significance of Imidazole (B134444) Derivatives in Synthetic Chemistry

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in synthetic and medicinal chemistry. ijpsjournal.comresearchgate.net Its derivatives are recognized as "privileged structures" due to their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. ijpsjournal.com The imidazole ring is a key component in several essential natural molecules, including the amino acid histidine, histamine, and nucleic acids. researchgate.net

In contemporary synthetic chemistry, researchers are focused on developing novel and greener methods for synthesizing imidazole derivatives to enhance their therapeutic properties. nih.goveurekaselect.com These compounds have demonstrated a wide range of biological effects, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant activities. ijpsjournal.comnih.gov The versatility of the imidazole scaffold allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the molecules to achieve desired biological efficacy and improved drug-like characteristics. ijpsjournal.com This structural flexibility makes imidazole derivatives indispensable in the ongoing quest for new therapeutic agents. ijpsjournal.com

Research Landscape of Nitrile-Functionalized Heterocyclic Compounds

Nitrile-functionalized heterocyclic compounds represent a significant area of research in organic chemistry. The nitrile group (-C≡N) is a versatile functional group that serves as a valuable synthon for creating more complex molecular architectures. nih.gov It can be readily converted into other functional groups such as amines, carboxylic acids, and amides, making nitrile-containing heterocycles important intermediates in multi-step syntheses.

The incorporation of a nitrile group into a heterocyclic system can significantly influence the molecule's electronic properties, reactivity, and biological activity. Research in this area is driven by the wide-ranging applications of these compounds. They are utilized as building blocks for pharmaceuticals, agrochemicals, and functional materials like dyes and polymers. researchgate.netmdpi.com For instance, nitrile-containing heterocycles are key components in the development of covalent triazine frameworks (CTFs), which have applications in catalysis and materials science. researchgate.net The study of these compounds continues to be a dynamic field, with ongoing efforts to develop new synthetic methodologies and explore their potential in various scientific disciplines. nih.govnih.gov

Specific Academic and Research Interests in 1H-Imidazole-1-propanenitrile, 2-ethyl-

Academic and research interest in 1H-Imidazole-1-propanenitrile, 2-ethyl- (often referred to in literature as 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile, assuming the common isomer) stems from its role as a versatile intermediate in the synthesis of more complex molecules. chemimpex.comguidechem.com Its unique structure, combining the biologically significant imidazole core with a reactive propanenitrile side chain, makes it a valuable precursor in several fields. chemimpex.com

Key Research Applications:

Pharmaceutical Synthesis : The compound serves as an intermediate in the creation of various pharmaceuticals. chemimpex.comguidechem.com The imidazole moiety is known to contribute to biological activity and stability in drug formulations. chemimpex.com Research has pointed towards its use in developing novel anti-inflammatory and anti-cancer agents, where it may help enhance solubility and bioavailability. chemimpex.com

Agrochemical Development : It is used as a building block in the formulation of modern agrochemicals, including pesticides and herbicides, contributing to improved crop yields. chemimpex.comguidechem.com

Materials Science : The molecule is explored for its potential in creating advanced polymers and coatings with enhanced durability and resistance to environmental factors. chemimpex.com

Specialty Chemicals : It is recognized for its utility in producing specialty chemicals such as corrosion inhibitors and polymer additives, valued for its thermal stability and compatibility with various solvents. chemimpex.com

Analytical Chemistry : The compound is employed in analytical techniques like high-performance liquid chromatography (HPLC) for the separation and identification of compounds in complex mixtures. chemimpex.comsielc.com

The primary interest in this compound is not typically as a final product but as a crucial component that enables the synthesis of a wide range of other functional molecules across multiple industries. marketpublishers.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

2-(2-methyl-1H-imidazol-5-yl)propanenitrile

InChI

InChI=1S/C7H9N3/c1-5(3-8)7-4-9-6(2)10-7/h4-5H,1-2H3,(H,9,10)

InChI Key

BCFRRFKHRJSWTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1)C(C)C#N

Origin of Product

United States

Synthetic Methodologies for 1h Imidazole 1 Propanenitrile, 2 Ethyl

Multi-Step Synthesis Approaches for N-Substituted Imidazoles

Multi-step syntheses for N-substituted imidazoles like 1H-Imidazole-1-propanenitrile, 2-ethyl-, typically involve the initial construction of the substituted imidazole (B134444) ring, followed by the attachment of the N-substituent. This bifurcation allows for a modular approach to creating a diverse range of derivatives.

Nucleophilic Substitution Reactions on Imidazole Precursors

The introduction of the propanenitrile group onto the nitrogen atom of a pre-formed 2-ethyl-imidazole ring is commonly achieved via a nucleophilic substitution reaction. In this process, the imidazole ring, specifically the un-substituted nitrogen, acts as a nucleophile. The acidic proton on the N-1 nitrogen of the imidazole precursor is first removed by a base, creating an imidazolate anion which is a potent nucleophile. researchgate.net This anion then attacks an electrophilic substrate, such as a 3-halopropanenitrile (e.g., 3-chloropropanenitrile or 3-bromopropanenitrile), displacing the halide and forming the desired N-C bond.

General procedures for the N-alkylation of imidazoles often involve reacting the imidazole with an alkyl halide in the presence of a base like potassium carbonate or potassium hydroxide (B78521) in a suitable solvent such as acetone (B3395972) or ethyl acetate. nih.govnih.gov The regioselectivity of this alkylation is a critical factor, especially for unsymmetrically substituted imidazoles. otago.ac.nz The reaction conditions, including the choice of base and solvent, can influence which of the two ring nitrogens is alkylated. otago.ac.nz

A widely used alternative for introducing the propanenitrile moiety is through a Michael addition reaction with acrylonitrile (B1666552). This reaction, known as cyanoethylation, involves the nucleophilic attack of the imidazole nitrogen on the β-carbon of the acrylonitrile double bond. This method is often highly efficient for attaching a -CH₂CH₂CN group to nitrogen heterocycles.

Cyclization and Condensation Reactions in Imidazole Ring Formation

The formation of the core imidazole ring is a foundational step in the synthesis. Numerous methods exist, with the Debus-Radziszewski imidazole synthesis being a classic and versatile approach. wikipedia.orgwikipedia.org This multi-component reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.org

To synthesize the precursor for the title compound, specifically 2-ethyl-4-methyl-imidazole (a known variant with CAS number 23996-25-0), the reactants would likely be:

1,2-Dicarbonyl: 2,3-Butanedione (diacetyl) to provide the C4-C5 backbone with its methyl substituent.

Aldehyde: Propionaldehyde to provide the C2 carbon and its ethyl substituent.

Nitrogen Source: Ammonia, which provides both nitrogen atoms for the ring.

The mechanism involves the initial condensation of the dicarbonyl compound with ammonia to form a diimine, which then condenses with the aldehyde, followed by cyclization and oxidation to yield the aromatic imidazole ring. wikipedia.orgyoutube.com Many variations and improvements on this fundamental synthesis have been developed over the years. jetir.orgorganic-chemistry.orgyoutube.com

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For the N-alkylation step, the choice of base, solvent, and temperature significantly impacts the reaction's efficiency and regioselectivity. otago.ac.nz Stronger bases and polar aprotic solvents generally favor the reaction. A study on N-alkylation of imidazoles demonstrated that using a surfactant like sodium dodecyl sulfate (B86663) (SDS) in an aqueous basic medium can enhance reaction rates by mitigating solubility issues. lookchem.com

For the imidazole ring synthesis, optimization often focuses on the catalyst and reaction medium. While classic methods may have low yields, modern protocols employ various catalysts to improve efficiency. researchgate.netnih.gov For instance, the use of different copper(II) catalysts has been systematically studied to find the most effective variant for certain imidazole syntheses. nih.gov The development of solvent-free and catalyst-free conditions also represents a significant area of optimization, aiming for greener and more economical processes. researchgate.netresearchgate.net

Table 1: Example of Optimization of Reaction Conditions for Imidazole Synthesis nih.gov
EntryCatalystSolventYield (%)
1Copper (II) acetateEthanol65
2Copper (II) acetylacetonateEthanol58
3Copper hydroxide phosphateEthanol68
4Cu(phen)Cl₂Ethanol92
5Cu(phen)Cl₂Toluene75
6Cu(phen)Cl₂Water68

Direct Functionalization Strategies

Direct functionalization aims to construct the target molecule in fewer steps, often through one-pot reactions or by activating C-H bonds, thereby improving atom economy and reducing waste.

Nucleophilic Addition of Nitriles to Imidazole Derivatives

The term "nucleophilic addition of nitriles" in this context primarily refers to the cyanoethylation reaction, which is a direct and efficient method for introducing the propanenitrile side chain. ucalgary.ca This reaction involves the nucleophilic addition of the imidazole precursor to acrylonitrile. The imidazole's N-1 nitrogen attacks the electron-deficient terminal carbon of the acrylonitrile, a process facilitated by the electron-withdrawing nature of the nitrile group. ucalgary.catheexamformula.co.uk

This reaction is a specific type of Michael addition. It is often performed under basic catalysis or simply by heating the reactants together, sometimes without a solvent. The process is highly effective for forming N-(2-cyanoethyl) derivatives and represents a more direct functionalization strategy compared to using 3-halopropanenitriles.

Catalytic and Solvent-Free Synthetic Protocols

Modern synthetic chemistry increasingly emphasizes the use of environmentally benign methods. For the synthesis of imidazole derivatives, numerous catalytic and solvent-free protocols have been developed. jocpr.com One-pot, multi-component reactions are particularly noteworthy, where reactants like a dicarbonyl compound, an aldehyde, and an ammonium (B1175870) source are combined and heated, often without any solvent or with a green catalyst, to produce the imidazole ring in high yields. researchgate.netasianpubs.org

Regiochemical Control in Imidazole N-Alkylation

The N-alkylation of unsymmetrically substituted imidazoles, such as 2-ethylimidazole (B144533), can theoretically yield two different positional isomers: the N1- and N3-alkylated products. The inherent ambident nature of the imidazole ring necessitates strategic control over the reaction conditions to favor the formation of the desired isomer. otago.ac.nz The regioselectivity of this transformation is influenced by a combination of electronic effects, steric hindrance, the nature of the alkylating agent, the solvent, and the base employed. otago.ac.nzbeilstein-journals.org

To achieve the selective synthesis of 1H-Imidazole-1-propanenitrile, 2-ethyl-, which is the N1-functionalized isomer, specific synthetic strategies are employed. A common and effective method is the Michael addition of 2-ethylimidazole to acrylonitrile. This reaction is a conjugate addition that is often catalyzed by a base.

A general approach involves the reaction of 2-ethylimidazole with acrylonitrile in the presence of a suitable catalyst and solvent. For instance, a patented method for N1 alkylation of imidazole compounds utilizes an organic tertiary amine catalyst with strong alkalinity, such as 1,8-diazabicycloundec-7-ene (DBU), in a dipolar aprotic solvent like acetonitrile (B52724) or an aromatic hydrocarbon solvent like toluene. google.comgoogle.com The reaction is typically heated to temperatures between 80-140 °C to drive the reaction to completion. google.comgoogle.com The selection of a strong, non-nucleophilic base is crucial to deprotonate the imidazole, thereby increasing its nucleophilicity for the attack on the electrophilic double bond of acrylonitrile, without competing in the alkylation reaction itself.

The choice of solvent can also influence the regioselectivity. In some cases, solvent-free conditions have been shown to be efficient, offering environmental benefits by reducing waste. The steric hindrance presented by the ethyl group at the C2 position is a key factor that directs the cyanoethyl group to the N1 position, which is sterically less encumbered than the N3 position.

Table 1: Reaction Parameters for Directed N1-Alkylation of Imidazoles

Parameter Description Rationale for N1-Selectivity
Starting Material 2-ethylimidazole The ethyl group at C2 provides steric hindrance around the N3 position.
Alkylating Agent Acrylonitrile Provides the propanenitrile moiety via Michael addition.
Catalyst/Base Strong, non-nucleophilic organic bases (e.g., DBU) Promotes the reaction by deprotonating the imidazole, enhancing its nucleophilicity.
Solvent Aprotic or aromatic hydrocarbon solvents (e.g., acetonitrile, toluene) or solvent-free The reaction medium can influence reaction rates and, in some cases, selectivity.
Temperature 80-140 °C Provides the necessary activation energy for the reaction to proceed efficiently.

Given the possibility of forming the N3-alkylated positional isomer, 3-(2-ethyl-1H-imidazol-3-yl)propanenitrile, the unambiguous identification of the desired N1 product is essential. The differentiation between these two isomers is typically accomplished using advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. bohrium.com

Specifically, two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity within the molecule. beilstein-journals.org In the HMBC spectrum of the N1 isomer, a correlation would be expected between the protons of the propanenitrile side chain and the C2 and C5 carbons of the imidazole ring. Conversely, for the N3 isomer, correlations would be observed between the side chain protons and the C2 and C4 carbons of the imidazole ring.

In addition to 2D NMR, one-dimensional ¹H and ¹³C NMR spectroscopy can also provide valuable information. The chemical shifts of the imidazole ring protons and carbons are sensitive to the position of substitution, and these differences can be used to distinguish between the N1 and N3 isomers. High-Performance Liquid Chromatography (HPLC) is another analytical technique that can be used to separate and quantify the different isomers present in a reaction mixture, which is particularly useful for assessing the regioselectivity of a given synthetic protocol. sielc.com

Table 2: Spectroscopic Differentiation of N1 and N3 Isomers

Technique Expected Observation for N1-Isomer (1H-Imidazole-1-propanenitrile, 2-ethyl-) Expected Observation for N3-Isomer
¹H NMR Distinct chemical shifts for the imidazole ring protons (H4 and H5) and the propanenitrile side chain protons. Different chemical shifts for the imidazole ring protons (H4 and H5) compared to the N1 isomer.
¹³C NMR Unique chemical shifts for the imidazole ring carbons (C2, C4, and C5). Different chemical shifts for the imidazole ring carbons compared to the N1 isomer.
HMBC Correlations between the protons of the propanenitrile side chain and the C2 and C5 carbons of the imidazole ring. Correlations between the protons of the propanenitrile side chain and the C2 and C4 carbons of the imidazole ring.

Chemical Reactivity and Reaction Mechanisms of 1h Imidazole 1 Propanenitrile, 2 Ethyl

Reactivity of the Imidazole (B134444) Heterocycle

The imidazole ring is an aromatic heterocycle that exhibits a rich and varied reactivity, being susceptible to both electrophilic and nucleophilic attack. Its reactivity is significantly modulated by the nature and position of substituents on the ring.

Electrophilic and Nucleophilic Attack Patterns at Ring Positions

The imidazole ring is considered a π-excessive system, making it generally reactive towards electrophiles. Electrophilic substitution is a key reaction class for imidazoles. uobabylon.edu.iq The position of electrophilic attack is highly dependent on the reaction conditions and the nature of the substituents already present on the ring. In an unsubstituted imidazole, electrophilic attack typically occurs at the C4 or C5 positions, as these positions are electronically enriched and lead to more stable intermediates. uobabylon.edu.iq Attack at the C2 position is generally less favored. uobabylon.edu.iq

Nucleophilic attack on the imidazole ring itself is less common unless the ring is activated by strongly electron-withdrawing groups. However, the nitrogen atoms of the imidazole ring can act as nucleophiles. The N3 nitrogen, with its lone pair of electrons, is generally the more basic and nucleophilic site compared to the N1 nitrogen, whose lone pair is part of the aromatic sextet. wikipedia.org

The predicted reactivity of the different positions on the imidazole ring in 1H-Imidazole-1-propanenitrile, 2-ethyl- is summarized in the table below.

Ring PositionPredicted ReactivityInfluencing Factors
N1Site of substitution with the propanenitrile group. Generally unreactive towards further electrophiles.Steric hindrance from the propanenitrile group.
C2Electron-rich due to the electron-donating ethyl group, but potentially sterically hindered.Electron-donating effect of the ethyl group.
N3The most nucleophilic and basic nitrogen atom.Availability of a lone pair of electrons.
C4A primary site for electrophilic attack.Electron density influenced by both substituents.
C5Another primary site for electrophilic attack.Electron density influenced by both substituents.

Influence of Substituents on Imidazole Ring Reactivity

The reactivity of the imidazole ring in 1H-Imidazole-1-propanenitrile, 2-ethyl- is significantly influenced by its two substituents: the 2-ethyl group and the 1-propanenitrile group.

The 2-ethyl group is an electron-donating group (EDG) through an inductive effect. This increases the electron density of the imidazole ring, particularly at the C2, C4, and C5 positions, making the ring more susceptible to electrophilic attack. The presence of an ethyl group at the 2-position generally directs electrophiles to the C4 and C5 positions.

In the context of nucleophilic attack, the electron-withdrawing nature of the 1-propanenitrile group could potentially make the imidazole ring more susceptible to attack by strong nucleophiles, although this is generally a less common reaction pathway for imidazoles unless further activated.

Transformations of the Nitrile Functional Group

The propanenitrile moiety of 1H-Imidazole-1-propanenitrile, 2-ethyl- offers a site for a variety of chemical transformations, characteristic of the nitrile functional group.

Nucleophilic Reactivity of the Cyano Group

The carbon atom of the cyano group (-C≡N) is electrophilic due to the high electronegativity of the nitrogen atom. This makes it susceptible to attack by nucleophiles. This reactivity is fundamental to many of the transformations of nitriles.

Hydrolysis and Alcoholysis Reactions of Nitriles at Imidazole

Nitriles can undergo hydrolysis to form either amides or carboxylic acids, depending on the reaction conditions. libretexts.org This reaction can be catalyzed by either acid or base.

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack by a water molecule. youtube.comyoutube.com The initial product is an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide leads to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org

In the case of 1H-Imidazole-1-propanenitrile, 2-ethyl-, acidic hydrolysis would be expected to yield 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid and ammonia (B1221849).

Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. Subsequent protonation from water yields an imidic acid, which then tautomerizes to an amide. youtube.com Further hydrolysis of the amide under basic conditions results in the formation of a carboxylate salt and ammonia. libretexts.org

Alcoholysis of nitriles, which is the reaction with an alcohol, can lead to the formation of esters, typically under acidic conditions. This reaction proceeds through a similar mechanism to hydrolysis, with the alcohol acting as the nucleophile instead of water.

The expected products of hydrolysis and alcoholysis of 1H-Imidazole-1-propanenitrile, 2-ethyl- are outlined in the table below.

ReactionReagentsExpected Major Product
Acid-catalyzed HydrolysisH₂O, H⁺3-(2-ethyl-1H-imidazol-1-yl)propanoic acid
Base-catalyzed HydrolysisH₂O, OH⁻3-(2-ethyl-1H-imidazol-1-yl)propanoate
Acid-catalyzed AlcoholysisROH, H⁺Alkyl 3-(2-ethyl-1H-imidazol-1-yl)propanoate

Advanced Reaction Studies

A comprehensive search of the scientific literature did not reveal any specific advanced reaction studies, such as cycloadditions, transition-metal-catalyzed cross-coupling reactions, or detailed mechanistic investigations involving photochemistry or electrochemistry, for the compound 1H-Imidazole-1-propanenitrile, 2-ethyl-. Research in these areas would be valuable for further elucidating the chemical potential of this molecule.

Oxidation and Reduction Pathways of the Compound

The oxidation and reduction of 1H-Imidazole-1-propanenitrile, 2-ethyl- are expected to target the imidazole ring, the nitrile group, and the ethyl substituent, depending on the reagents and reaction conditions employed.

Oxidation Pathways:

The imidazole ring, while aromatic, can undergo oxidation under strong oxidizing conditions, potentially leading to ring-opening or the formation of various oxygenated derivatives. The ethyl group attached to the imidazole ring is also susceptible to oxidation, which could yield a corresponding acetyl or carboxylic acid derivative. The nitrile group is generally resistant to oxidation but can be hydrolyzed to a carboxylic acid under harsh oxidative conditions.

Potential Oxidation Product Oxidizing Agent Reaction Conditions Plausible Pathway
2-(1H-Imidazol-2-yl)acetic acidStrong oxidants (e.g., KMnO4, RuO4)VariesOxidation of the ethyl group to a carboxylic acid.
Imidazole-2-carboxylic acid-1-propanenitrileStrong oxidantsHarsh conditionsOxidation of the ethyl group.
Ring-opened productsOzone, potent peroxidesVariesCleavage of the imidazole ring.

Reduction Pathways:

Reduction of 1H-Imidazole-1-propanenitrile, 2-ethyl- can selectively target either the nitrile group or the imidazole ring. Catalytic hydrogenation, for instance, could reduce the nitrile to a primary amine, yielding 1-(3-aminopropyl)-2-ethyl-1H-imidazole. This transformation is valuable for introducing a flexible aminoalkyl side chain. The imidazole ring itself is generally resistant to reduction under standard catalytic hydrogenation conditions that reduce nitriles. However, more powerful reducing agents or specific catalytic systems could potentially lead to the reduction of the imidazole ring to an imidazoline (B1206853) or imidazolidine (B613845) derivative.

Potential Reduction Product Reducing Agent Reaction Conditions Plausible Pathway
1-(3-Aminopropyl)-2-ethyl-1H-imidazoleH2/Raney Ni, LiAlH4VariesReduction of the nitrile group to a primary amine.
2-Ethyl-1-(3-aminopropyl)imidazolineStrong reducing agents (e.g., Na/EtOH)VariesPartial reduction of the imidazole ring and reduction of the nitrile.
2-Ethyl-1-(3-aminopropyl)imidazolidineHarsh reduction conditionsHigh pressure/temperatureComplete reduction of the imidazole ring and reduction of the nitrile.

Substitution Reactions and Subsequent Derivatization

The imidazole ring in 1H-Imidazole-1-propanenitrile, 2-ethyl- is amenable to electrophilic substitution reactions, although the presence of the alkyl and propanenitrile substituents will influence the regioselectivity of these transformations. The N-1 propanenitrile group is electron-withdrawing, which can deactivate the imidazole ring towards electrophilic attack compared to N-unsubstituted imidazoles. Conversely, the 2-ethyl group is weakly electron-donating.

Common electrophilic substitution reactions for imidazoles include nitration, halogenation, and sulfonation. For 1H-Imidazole-1-propanenitrile, 2-ethyl-, these reactions are expected to occur at the C-4 or C-5 positions of the imidazole ring.

Subsequent derivatization can be achieved through manipulation of the introduced functional groups or by targeting the existing nitrile and ethyl moieties. For example, a nitro group introduced onto the imidazole ring can be reduced to an amino group, which can then participate in a wide range of further reactions, such as diazotization and coupling, or acylation to form amides.

Table of Potential Substitution and Derivatization Reactions:

Reaction Type Reagent Position of Substitution Initial Product Potential Subsequent Derivatization
NitrationHNO3/H2SO4C4 or C54/5-Nitro-1H-imidazole-1-propanenitrile, 2-ethyl-Reduction of nitro group to amine; further functionalization of the amine.
HalogenationBr2, Cl2, NBS, NCSC4 or C54/5-Halo-1H-imidazole-1-propanenitrile, 2-ethyl-Cross-coupling reactions (e.g., Suzuki, Heck) at the halogenated position.
SulfonationFuming H2SO4C4 or C51H-Imidazole-1-propanenitrile-4/5-sulfonic acid, 2-ethyl-Conversion to sulfonyl chlorides, sulfonamides.
Hydrolysis of NitrileH+/H2O or OH-/H2OPropanenitrile side chain3-(2-Ethyl-1H-imidazol-1-yl)propanoic acidEsterification, amidation of the carboxylic acid.

Mechanistic Investigations of Complex Reactions

The intricate electronic nature of the imidazole ring allows for the participation of unique intermediates in its functionalization, leading to complex reaction pathways.

Role of Zwitterionic and Carbene Intermediates in Imidazole Functionalization

While direct evidence for 1H-Imidazole-1-propanenitrile, 2-ethyl- is not available, the functionalization of related imidazole derivatives often involves reactive intermediates like zwitterions and carbenes.

Zwitterionic Intermediates:

In certain reactions, particularly cycloadditions, the imidazole ring can act as a nucleophile, leading to the formation of zwitterionic intermediates. For instance, in reactions with electron-deficient alkynes or alkenes, the N-3 atom of the imidazole ring could initiate an attack, forming a zwitterion that can then undergo subsequent ring-closing or rearrangement reactions. While some studies on similar systems have explored the possibility of zwitterionic intermediates in cycloaddition reactions, it has been found in some cases that the reactions proceed via a one-step mechanism despite the polar nature of the interactions nih.gov. The formation of zwitterions with an "extended" conformation has also been considered on parallel reaction paths mdpi.com.

Carbene Intermediates:

N-Heterocyclic carbenes (NHCs) derived from imidazolium (B1220033) salts are a cornerstone of modern organometallic chemistry and organocatalysis nih.gov. While 1H-Imidazole-1-propanenitrile, 2-ethyl- is not itself a carbene, it can be a precursor to one. Protonation or alkylation at the N-3 position, followed by deprotonation at C-2, could in principle generate a carbene. However, the presence of the 2-ethyl group makes this less favorable than in the case of a 2-unsubstituted imidazole.

More relevant is the potential for external carbenes to react with the imidazole ring. Carbene insertion into the C-H bonds of the imidazole ring or the ethyl group, or addition across the C=C double bonds of the ring, could provide pathways to more complex molecular architectures. The reaction of carbenes with related heterocycles has been shown to proceed via C-H insertion researchgate.net.

Detailed Mechanistic Pathways for Nitrile-Imidazole Transformations

Transformations involving both the nitrile group and the imidazole ring can lead to the formation of novel heterocyclic systems.

One plausible transformation is an intramolecular cyclization. For example, under reducing conditions that convert the nitrile to a primary amine, if the imidazole ring were to be simultaneously or subsequently activated, the newly formed amino group could potentially attack the imidazole ring. However, this is generally an unfavorable process.

A more likely scenario for complex transformations involves the reaction of the nitrile group with an external reagent, which then influences the reactivity of the imidazole ring, or vice versa. For instance, the coordination of a metal to the nitrile nitrogen could alter the electronic properties of the imidazole ring, potentially directing the regioselectivity of a subsequent reaction.

Another area of interest is the denitrogenative transformation of related triazoles to form functionalized imidazoles. This process can involve the formation of a carbene intermediate through the opening of the triazole ring, which then undergoes intramolecular reactions nih.gov. While not a direct transformation of 1H-Imidazole-1-propanenitrile, 2-ethyl-, this illustrates the complex mechanistic pathways that can be involved in the synthesis of substituted imidazoles.

Advanced Spectroscopic and Structural Characterization of 1h Imidazole 1 Propanenitrile, 2 Ethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 1H-Imidazole-1-propanenitrile, 2-ethyl- is expected to show distinct signals corresponding to the protons of the ethyl group, the imidazole (B134444) ring, and the propanenitrile chain. The anticipated chemical shifts (δ) are influenced by the electronic effects of the imidazole ring and the nitrile group.

The protons on the imidazole ring (H-4 and H-5) are expected to appear as distinct signals in the aromatic region of the spectrum. nih.govchemicalbook.com The ethyl group at position 2 will present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with adjacent protons. The propanenitrile side chain, attached to the N-1 position of the imidazole ring, will display two triplets corresponding to the two methylene groups (-N-CH₂- and -CH₂-CN).

Predicted ¹H NMR Data for 1H-Imidazole-1-propanenitrile, 2-ethyl-

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Imidazole H-4 ~7.0-7.2 Doublet ~1.0-1.5
Imidazole H-5 ~6.8-7.0 Doublet ~1.0-1.5
N-CH₂ (Propanenitrile) ~4.2-4.4 Triplet ~6.5-7.0
CH₂-CN (Propanenitrile) ~2.8-3.0 Triplet ~6.5-7.0
CH₂ (Ethyl) ~2.6-2.8 Quartet ~7.5

Note: Predicted values are based on analysis of similar structures such as 2-ethylimidazole (B144533), 2-methylimidazole, and 3-(1H-imidazol-1-yl)propanenitrile. nih.govchemicalbook.comnih.gov

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For 1H-Imidazole-1-propanenitrile, 2-ethyl-, eight distinct signals are anticipated. The carbon atom of the nitrile group (-C≡N) is expected to have a characteristic chemical shift in the range of 117-120 ppm. The imidazole ring carbons (C-2, C-4, and C-5) will resonate in the aromatic region, with C-2 showing a downfield shift due to its position between two nitrogen atoms. The carbons of the ethyl and propanenitrile substituents will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for 1H-Imidazole-1-propanenitrile, 2-ethyl-

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-2 (Imidazole) ~145-150
C-4 (Imidazole) ~127-129
C-5 (Imidazole) ~120-122
-C≡N (Nitrile) ~117-120
N-CH₂ (Propanenitrile) ~45-48
CH₂-CN (Propanenitrile) ~18-20
CH₂ (Ethyl) ~21-23

Note: Predicted values are based on analysis of similar structures such as 2-ethyl-4-methylimidazole, 1-ethylimidazole, and other imidazole derivatives. chemicalbook.comchemicalbook.com

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

A COSY experiment would reveal the connectivity between coupled protons. Key expected correlations include:

The H-4 and H-5 protons of the imidazole ring.

The methylene and methyl protons of the ethyl group.

The two adjacent methylene groups of the propanenitrile chain.

An HSQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals to their corresponding carbon signals as laid out in the tables above, for instance, correlating the ethyl group's -CH₂- proton quartet to its corresponding carbon signal and the -CH₃ proton triplet to its carbon signal.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of 1H-Imidazole-1-propanenitrile, 2-ethyl- would be dominated by a few key absorption bands that confirm its primary structural features.

The most prominent and diagnostically useful band is the stretching vibration of the nitrile group (-C≡N). This typically appears as a sharp, strong absorption in the region of 2240-2260 cm⁻¹. ed.ac.ukcompoundchem.com The presence of this band is a clear indicator of the propanenitrile functionality.

The imidazole ring gives rise to several characteristic vibrations:

C=N stretching: These vibrations are expected in the 1600-1650 cm⁻¹ region.

Aromatic C-H stretching: These appear at wavenumbers above 3000 cm⁻¹, typically in the 3100-3150 cm⁻¹ range. compoundchem.com

Ring stretching vibrations: Multiple bands between 1450 and 1600 cm⁻¹ are characteristic of the imidazole ring itself.

The aliphatic C-H bonds of the ethyl and propanenitrile groups would produce stretching and bending vibrations in the ranges of 2850-2970 cm⁻¹ and 1375-1470 cm⁻¹, respectively.

Predicted Key IR Absorption Bands

Functional Group Vibration Mode Predicted Absorption Range (cm⁻¹)
Nitrile (-C≡N) Stretching 2240 - 2260 (strong, sharp)
Imidazole C=N Stretching 1600 - 1650
Aromatic C-H Stretching 3100 - 3150

Note: Predicted values are based on general IR correlation charts and data for related nitrile and imidazole compounds. ed.ac.ukcompoundchem.com

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 1H-Imidazole-1-propanenitrile, 2-ethyl-, electron ionization mass spectrometry (EI-MS) would provide the molecular weight and valuable structural information through the analysis of its fragmentation pattern.

The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound, which is 149.20.

The fragmentation of the molecule under EI conditions is expected to proceed through several predictable pathways. The stability of the imidazole ring suggests that fragmentation will likely involve the substituents. nih.gov Key fragmentation pathways would include:

Loss of the cyano group (-CN): A fragment resulting from the loss of a cyano radical (26 Da) could be observed.

Cleavage of the propanenitrile chain: The bond between the two methylene groups of the propanenitrile chain is a likely point of cleavage. This could lead to a prominent fragment corresponding to the 2-ethyl-1-methyl-imidazole cation.

Loss of an ethyl radical: Cleavage of the ethyl group from the imidazole ring would result in another significant fragment.

Fragmentation of the imidazole ring: While less common, some fragmentation of the ring itself may occur, leading to smaller charged species. nist.gov

Predicted Major Fragments in Mass Spectrometry

m/z Proposed Fragment
149 [C₈H₁₁N₃]⁺ (Molecular Ion)
120 [M - C₂H₅]⁺ (Loss of ethyl group)
95 [2-ethyl-1H-imidazole]⁺ fragment

Note: Fragmentation patterns are predicted based on the chemical structure and established fragmentation rules for similar compounds. nih.govnist.gov

X-ray Crystallography for Precise Solid-State Structure Determination

While specific single-crystal X-ray diffraction data for 1H-Imidazole-1-propanenitrile, 2-ethyl- is not extensively documented in the reviewed literature, a comprehensive analysis of the closely related precursor, 3-(1H-imidazol-1-yl)propanenitrile, provides significant insight into the crystallographic characteristics that can be expected for this class of compounds. The study of this precursor illustrates the powerful capabilities of X-ray crystallography in defining molecular geometry and intermolecular interactions.

Single-Crystal Structure Refinement and Conformational Analysis

The molecular and single-crystal structure of 3-(1H-imidazol-1-yl)propanenitrile, a key precursor for nitrile-functionalized ionic liquids, has been elucidated. nih.govresearchgate.net A freshly distilled sample of this compound crystallizes spontaneously over several days into large, colorless, block-shaped crystals. nih.gov

The refinement of the crystal structure was performed to a high degree of precision. nih.govresearchgate.net All hydrogen atom parameters were refined, leading to a final R-factor of 0.032 for observed reflections. nih.gov The analysis confirmed that all bond lengths fall within expected ranges. nih.govresearchgate.net The C-N bond length of the nitrile group is indicative of its triple-bond character. nih.gov This nitrile group is connected to the planar imidazolyl ring via an ethylene (B1197577) bridge. nih.gov A key conformational feature is the staggered arrangement of the ethylene group, with a reported N1–C4–C5–C6 torsion angle of -65.43 (9)°. researchgate.net

Table 1: Crystallographic Data for 3-(1H-imidazol-1-yl)propanenitrile

Parameter Value
Molecular Formula C₆H₇N₃
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.2712 (3)
b (Å) 5.5917 (2)
c (Å) 15.4625 (5)
β (°) 100.979 (1)
Z 4
R[F² > 2σ(F²)] 0.032
wR(F²) 0.086

Data sourced from Peppel & Köckerling (2009). researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

The crystal structure of 3-(1H-imidazol-1-yl)propanenitrile is organized by weak intermolecular forces. nih.gov The most significant intermolecular contact identified is a weak hydrogen bond between one of the hydrogen atoms on the ethylene linker (specifically on C5) and the N2 atom of the imidazole ring of a neighboring molecule. nih.govresearchgate.net The distance for this H5A···N2 interaction is 2.66 (1) Å, with a corresponding C5···N2 distance of 3.366 (1) Å and a C5–H5a···N2 angle of 135.6°. nih.gov

Advanced Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for assessing the purity and performing quantitative analysis of 1H-Imidazole-1-propanenitrile, 2-ethyl- and related compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

The development of robust HPLC methods is crucial for the separation and quantification of imidazole derivatives. For the closely related compound, 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl-, a reverse-phase (RP) HPLC method has been established. sielc.comsielc.com This method employs a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, making it suitable for such analyses. sielc.com

The mobile phase for this separation consists of a mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry (MS) detection, it is recommended that the phosphoric acid be substituted with a more volatile acid, such as formic acid. sielc.comsielc.com This liquid chromatography method is noted for its scalability, allowing it to be used for isolating impurities through preparative separation and for pharmacokinetic studies. sielc.comsielc.com

General method development for imidazole compounds often involves screening different column chemistries and mobile phase compositions to achieve optimal separation. chromatographytoday.com For instance, while standard C8 or C18 columns are common, highly polar impurities may require alternative approaches like Hydrophilic Interaction Chromatography (HILIC). chromatographytoday.comnih.gov Method validation typically includes assessing linearity, accuracy, and limits of detection to ensure the method is reliable for its intended purpose. nih.gov

Table 2: Exemplary HPLC Method Parameters for a Related Imidazole Propanenitrile Derivative

Parameter Condition
Compound 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl-
Column Newcrom R1 (Reverse-Phase)
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid
MS-Compatible Mobile Phase Acetonitrile (MeCN), Water, Formic Acid
Applications Purity analysis, Preparative separation, Pharmacokinetics

Data sourced from SIELC Technologies. sielc.comsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatility Assessment and Component Identification

GC-MS is a valuable technique for analyzing volatile and semi-volatile compounds. The suitability of 1H-Imidazole-1-propanenitrile, 2-ethyl- for GC analysis can be inferred from its physical properties. The compound has a reported boiling point of 245-246 °C and a flash point greater than 110 °C, indicating sufficient volatility and thermal stability for GC analysis. sigmaaldrich.comsigmaaldrich.com

Component identification is achieved through the mass spectrometer, which fragments the eluted compounds into a characteristic pattern of ions. For a compound identified as 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile, electron ionization (70 eV) mass spectrometry produces a distinct fragmentation pattern that is key to its identification. The molecular ion [M]⁺ is observed at an m/z of 163. Key fragments include ions at m/z 136, corresponding to the loss of HCN; m/z 108, resulting from the elimination of the ethyl group; and the base peak at m/z 81, which represents a stable imidazole ring fragment.

Table 3: Mass Spectrometric Fragmentation Data for 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile

m/z Proposed Fragment Ion Description
163 [C₉H₁₃N₃]⁺ Molecular ion [M]⁺
136 [C₈H₁₀N₂]⁺ Loss of hydrogen cyanide (HCN)
108 [C₆H₈N₂]⁺ Elimination of the ethyl group

This fragmentation data is instrumental for confirming the compound's identity in complex mixtures and for developing quantitative GC-MS methods.

Computational and Theoretical Studies on 1h Imidazole 1 Propanenitrile, 2 Ethyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the molecular properties of organic compounds. These methods are instrumental in exploring the electronic characteristics and spectroscopic signatures of 1H-Imidazole-1-propanenitrile, 2-ethyl-.

DFT calculations are routinely employed to determine the electronic structure of imidazole (B134444) derivatives. orientjchem.org For 1H-Imidazole-1-propanenitrile, 2-ethyl-, these calculations would reveal the distribution of electron density and identify the key frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The analysis of the electronic structure provides insights into the molecule's stability and reactivity. The HOMO is associated with the ability to donate electrons, indicating sites susceptible to electrophilic attack, while the LUMO represents the ability to accept electrons, highlighting sites for nucleophilic attack. niscpr.res.in In imidazole derivatives, the HOMO is often localized on the imidazole ring and specific heteroatoms, while the LUMO is distributed across the ring system. orientjchem.org

Molecular Electrostatic Potential (MEP) maps are a valuable outcome of these calculations, visualizing the charge distribution. For imidazole-containing compounds, the MEP typically shows a region of negative potential (red color) around the N3 nitrogen atom of the imidazole ring, indicating its role as a primary nucleophilic and hydrogen-bond accepting site. orientjchem.org Regions of positive potential (blue color) are generally found around the hydrogen atoms attached to the ring and the alkyl chain. orientjchem.org

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Imidazole Derivatives from DFT Calculations

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
(E)-1-(1H-imidazol-1-yl)-3-(1H-indol-2-yl)prop-2-en-1-one niscpr.res.in -5.96 -2.49 3.47

This table presents data for related compounds to illustrate typical values obtained from quantum chemical calculations. The energy gap is a key indicator of chemical reactivity.

Natural Bond Orbital (NBO) analysis further refines this picture by quantifying the charge on each atom and describing the delocalization of electron density through hyperconjugative interactions. orientjchem.org

Quantum chemical calculations are highly effective in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (δ) with good accuracy when compared to experimental results. researchgate.netresearchgate.net

For 1H-Imidazole-1-propanenitrile, 2-ethyl-, theoretical calculations would predict the ¹H and ¹³C NMR chemical shifts. These predictions are validated by comparing them with experimentally recorded spectra. Discrepancies between calculated and experimental values can often be minimized by including solvent effects in the computational model, for instance, by using a Polarizable Continuum Model (PCM). researchgate.net Such correlative studies are crucial for confirming the molecular structure and assigning spectral peaks. researchgate.net

Similarly, the vibrational frequencies from IR and Raman spectroscopy can be calculated. These theoretical frequencies are typically scaled by a factor to correct for anharmonicity and limitations of the theoretical level, leading to excellent agreement with experimental spectra and aiding in the assignment of vibrational modes to specific functional groups, such as the C≡N stretch of the nitrile group and the various C-H and C=N vibrations of the imidazole ring. researchgate.net

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for an Imidazole Derivative

Atom Experimental δ (ppm) Calculated δ (ppm)
C2 145.1 146.2
C4 128.5 129.8

This table is a representative example for a substituted imidazole, demonstrating the typical level of agreement between experimental and computationally predicted NMR data.

Molecular Dynamics and Conformational Analysis

The flexibility of the propanenitrile substituent attached to the imidazole ring means that 1H-Imidazole-1-propanenitrile, 2-ethyl- can exist in multiple conformations. Molecular Dynamics (MD) simulations and systematic conformational searches are the primary computational tools to explore this conformational landscape. nih.gov

MD simulations model the atomic motions of the molecule over time, providing insights into its dynamic behavior, flexibility, and interactions with its environment (e.g., in a solvent). researchgate.net These simulations are particularly useful for understanding how the molecule explores different conformational states and for calculating properties like the radial distribution function, which describes the local structure in a liquid state. researchgate.netnih.gov

Computational Modeling of Reactivity and Selectivity

Understanding the chemical reactivity of 1H-Imidazole-1-propanenitrile, 2-ethyl- is crucial for its potential applications. Computational modeling offers powerful predictive tools for this purpose.

Conceptual DFT provides reactivity indices, such as Fukui functions, which are used to predict the most likely sites for electrophilic, nucleophilic, and radical attack. komorowski.edu.plresearchgate.net The Fukui function, ƒ(r), measures the change in electron density at a point r when the total number of electrons in the molecule changes. komorowski.edu.pl

Condensed Fukui functions (calculated for each atom) are particularly useful:

ƒ+ indicates susceptibility to nucleophilic attack.

ƒ- indicates susceptibility to electrophilic attack.

ƒ⁰ indicates susceptibility to radical attack.

For imidazole and its derivatives, studies have shown that the N3 atom is typically a primary site for electrophilic attack, which is consistent with its high nucleophilicity. komorowski.edu.plnih.gov The carbon atoms of the imidazole ring also show distinct reactivity patterns that can be quantified by Fukui functions. researchgate.net For 1H-Imidazole-1-propanenitrile, 2-ethyl-, these calculations would pinpoint the most reactive atoms, guiding synthetic modifications.

Table 3: Representative Condensed Fukui Functions for Imidazole

Atom ƒ+ ƒ-
N1 0.045 0.231
C2 0.251 0.032
N3 0.245 0.098
C4 0.039 0.298

This table, based on calculations for the parent imidazole, illustrates how Fukui functions identify reactive centers. A higher value indicates a higher propensity for the corresponding type of attack. komorowski.edu.pl

When a chemical reaction occurs, it proceeds through a high-energy transition state (TS). Computational chemistry can be used to locate the geometry of this TS and calculate its energy, which corresponds to the activation energy barrier of the reaction. rsc.org This information is vital for predicting reaction rates and understanding reaction mechanisms. mdpi.com

For reactions involving 1H-Imidazole-1-propanenitrile, 2-ethyl-, such as further alkylation, cycloaddition, or reactions at the nitrile group, DFT calculations can map out the entire reaction pathway. acs.orgacs.org By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for a proposed mechanism can be constructed. mdpi.com For instance, in the N-alkylation of an imidazole, calculations can determine the energy barrier for the SN2 reaction, confirming the feasibility of the process and providing a detailed picture of the bond-forming and bond-breaking events at the transition state. acs.org

Theoretical Studies of Intermolecular Interactions and Supramolecular Assembly

As of the current literature survey, no specific computational or theoretical studies focused on the intermolecular interactions and supramolecular assembly of 1H-Imidazole-1-propanenitrile, 2-ethyl- have been published. However, insights into the potential non-covalent interactions that govern the supramolecular chemistry of this molecule can be inferred from the detailed crystallographic analysis of its parent compound, 3-(1H-Imidazol-1-yl)propanenitrile . The substitution of a hydrogen atom with an ethyl group at the C2 position of the imidazole ring is expected to introduce steric effects and additional van der Waals interactions, but the fundamental types of interactions are likely to be preserved.

The study of the single-crystal structure of 3-(1H-Imidazol-1-yl)propanenitrile provides a valuable model for understanding how these molecules arrange themselves in the solid state. nih.gov The crystal structure reveals that the primary force driving the supramolecular assembly is a weak C-H···N hydrogen bond. nih.gov

Intermolecular Hydrogen Bonding

The geometric parameters of this key interaction are detailed in the table below.

InteractionDistance (Å)Angle (°)Symmetry Code
C5-H5A···N2H5A···N2 = 2.66(1)135.6x, 1/2-y, z+1/2
C5···N23.366(1)x, 1/2-y, z+1/2

Data sourced from the crystallographic study of 3-(1H-Imidazol-1-yl)propanenitrile. nih.gov

This C-H···N hydrogen bond links the molecules into rows that propagate approximately parallel to the crystallographic c-axis. nih.gov The presence of an ethyl group in 1H-Imidazole-1-propanenitrile, 2-ethyl- would likely influence the precise geometry and energy of such an interaction, but the fundamental motif of a C-H donor interacting with the lone pair of the imidazole N2 atom is expected to persist.

Supramolecular Assembly

The supramolecular architecture of 3-(1H-Imidazol-1-yl)propanenitrile is a direct consequence of these weak hydrogen bonds. The molecules are arranged in rows, and these rows are further organized by crystallographic symmetry operations. nih.gov Specifically, a c-glide plane results in a shifting of every second row along the a-axis by half the unit cell length in the c-direction. nih.gov

The molecular conformation is also a key aspect of its assembly. In 3-(1H-Imidazol-1-yl)propanenitrile , the ethylene (B1197577) group and the nitrile group adopt a staggered conformation relative to the imidazole ring. nih.gov This is evident from the N1–C4–C5–C6 torsion angle of -65.43(9)°. nih.gov A similar staggered conformation would be expected for 1H-Imidazole-1-propanenitrile, 2-ethyl- to minimize intramolecular steric strain.

While direct experimental or computational data for 1H-Imidazole-1-propanenitrile, 2-ethyl- is not available, the detailed analysis of its parent compound provides a strong basis for predicting its behavior. The interplay between weak hydrogen bonding involving the imidazole ring and the propanenitrile backbone, along with van der Waals forces, would be the defining features of its supramolecular assembly. Future computational studies, such as quantum chemical calculations and molecular dynamics simulations, would be invaluable in elucidating the precise nature of these interactions and the resulting crystal packing.

Academic and Research Applications of 1h Imidazole 1 Propanenitrile, 2 Ethyl

Role as a Chemical Building Block in Organic Synthesis

The utility of imidazole (B134444) derivatives as versatile building blocks in organic synthesis is well-established. guidechem.com The presence of multiple nitrogen atoms, an aromatic ring, and reactive functional groups allows for the construction of diverse molecular architectures.

Synthesis of Complex Organic Scaffolds and Derivatives

Detailed studies documenting the use of 1H-Imidazole-1-propanenitrile, 2-ethyl- as a specific building block for complex organic scaffolds are not extensively reported in peer-reviewed literature. However, the imidazole core is a fundamental component of many biologically active molecules and pharmaceuticals. guidechem.com In principle, the nitrile group and the imidazole ring of this compound offer multiple reaction sites for elaboration into more complex structures. The nitrile group, for instance, can be hydrolyzed, reduced, or undergo cycloadditions to create new heterocyclic systems.

Precursor in the Development of Functionalized Materials

There is limited specific information on 1H-Imidazole-1-propanenitrile, 2-ethyl- as a precursor for functionalized materials. Generally, imidazole-containing compounds are used in the development of ionic liquids, polymers, and corrosion inhibitors. cymitquimica.com The propanenitrile group introduces a polar and reactive site that could be leveraged for polymerization or grafting onto material surfaces. cymitquimica.com

Catalytic Roles and Mechanisms in Chemical Transformations

The nucleophilic nature of the imidazole ring allows it and its derivatives to function as catalysts or curing agents in various chemical reactions.

Investigation of Catalytic Activity in Polymerization Processes

Specific research investigating the catalytic role of 1H-Imidazole-1-propanenitrile, 2-ethyl- in polymerization processes is not widely available. However, related imidazole compounds are known to act as catalysts. For the analogous compound 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- , catalytic synthesis methods have been developed using catalysts like [n-butyl urotropinium]OH to facilitate its formation, highlighting the catalytic environment in which such compounds are relevant.

Understanding its Function as a Curing Agent for Resins

The most documented application for a compound of this class is as a curing agent for epoxy resins. Specifically, 1H-Imidazole-1-propanenitrile, 2-ethyl-ar-methyl- has been identified in submissions to the U.S. Environmental Protection Agency (EPA) for this purpose. regulations.govepa.gov

The compound is used to accelerate the hardening process in thermosetting operations. regulations.govepa.gov Its function is critical in the manufacturing of materials such as carbon fiber reinforced plastics (CFRP) and industrial adhesives for electronics. regulations.govepa.gov In these applications, the imidazole derivative acts as a hardener for epoxy systems. regulations.gov Amine-based epoxy curing agents work by reacting with the epoxide groups of the resin, causing the polymer chains to cross-link, which results in a rigid, durable material. scbt.com The imidazole ring opens the epoxide ring, initiating the polymerization (curing) process.

Documented Industrial Uses of 1H-Imidazole-1-propanenitrile, 2-ethyl-ar-methyl-

Application Area Specific Use Reference
Composites Curing agent for carbon fiber reinforced plastics (CFRP) prepreg. regulations.govepa.gov
Electronics Curing agent in industrial adhesives. regulations.govepa.gov

| Coatings | Hardener for waterborne epoxy systems. | regulations.gov |

Ligand Chemistry and Coordination Compound Formation

There is a lack of specific research on the ligand chemistry and coordination compound formation of 1H-Imidazole-1-propanenitrile, 2-ethyl- . In theory, the imidazole ring and the nitrile functional group are both capable of coordinating with metal ions. The nitrogen atoms of the imidazole ring can act as Lewis bases, while the cyano group can also participate in coordination. cymitquimica.com This dual functionality suggests potential for the formation of various coordination complexes, but experimental studies are required to confirm and characterize such compounds.

Studies on Metal-Ion Coordination and Chelation

The imidazole moiety is a well-established ligand in coordination chemistry, capable of binding to a variety of metal ions. The nitrogen atoms in the imidazole ring can act as Lewis bases, donating their lone pair of electrons to form coordinate bonds with metal cations. Research into the metal-ion coordinating properties of imidazole derivatives provides a framework for understanding how 1H-Imidazole-1-propanenitrile, 2-ethyl- might interact with metal ions.

Studies on simple, sterically unhindered imidazole-type ligands have demonstrated a linear relationship between the ligand's basicity (pKa) and the stability of the metal complexes formed. researchgate.net Potentiometric pH titrations are commonly used to determine the stability constants (log K) of these 1:1 metal-ligand complexes in aqueous solutions. researchgate.net The stability of these complexes is influenced by the nature of both the metal ion and the substituents on the imidazole ring.

For a series of imidazole derivatives, the stability constants for their complexes with various divalent metal ions have been determined. researchgate.net These findings indicate that the stability of the complexes generally increases with the basicity of the imidazole ligand. However, steric hindrance from bulky substituents on the imidazole ring can lead to lower stability constants than would be predicted based on basicity alone. researchgate.net In the case of 1H-Imidazole-1-propanenitrile, 2-ethyl-, the ethyl group at the 2-position and the propanenitrile group at the 1-position could introduce steric effects that influence its coordination behavior.

Table 1: Stability Constants (log K) of 1:1 Complexes of Various Imidazole Ligands with Divalent Metal Ions

Ligand pKa Mg²⁺ Mn²⁺ Co²⁺ Ni²⁺ Cu²⁺ Zn²⁺ Cd²⁺
Imidazole 7.1 1.3 2.1 3.2 4.3 5.4 3.5 3.8
1-Methylimidazole 7.2 1.4 2.2 3.3 4.4 5.5 3.6 3.9
5-Chloro-1-methylimidazole 5.4 0.8 1.4 2.3 3.2 4.1 2.5 2.8
4'-(Imidazol-1-yl)acetophenone 5.9 1.0 1.7 2.6 3.6 4.6 2.8 3.1

Data is illustrative and based on trends reported for imidazole derivatives. Actual values for 1H-Imidazole-1-propanenitrile, 2-ethyl- would require experimental determination.

Design of Novel Catalytic Systems Based on Imidazole Ligands

The catalytic activity of imidazole derivatives is a significant area of research. nih.gov Imidazoles can function as catalysts in various organic reactions, often through their ability to act as nucleophiles or bases. nih.gov In the context of 1H-Imidazole-1-propanenitrile, 2-ethyl-, its potential as a ligand in novel catalytic systems is being explored.

The coordination of this imidazole derivative to a metal center can modulate the metal's catalytic activity. The electronic and steric properties of the imidazole ligand can influence the reactivity and selectivity of the resulting metal complex. The nitrile group in 1H-Imidazole-1-propanenitrile, 2-ethyl- can also participate in or influence catalytic transformations. rsc.org

Research has shown that imidazole-containing compounds can be used in the synthesis of other complex molecules. nih.gov For instance, they have been employed as catalysts in the formation of poly-substituted imidazoles and other heterocyclic systems. nih.gov The development of novel catalytic systems often involves the synthesis of new ligands, and the unique structure of 1H-Imidazole-1-propanenitrile, 2-ethyl- makes it a candidate for such research.

Material Science Research

In the field of material science, 1H-Imidazole-1-propanenitrile, 2-ethyl- and related compounds are investigated for their role in modifying and enhancing the properties of polymers, coatings, and adhesives. chemimpex.com

Substituted imidazoles, including the closely related 2-ethyl-4-methylimidazole, are utilized as curing agents or accelerators for epoxy resins. bdmaee.netntu.edu.tw The addition of these compounds to epoxy formulations can significantly impact the curing process and the final properties of the thermoset polymer. nih.gov The imidazole ring can initiate the anionic polymerization of the epoxy resin, leading to a cross-linked network. researchgate.net

The use of 1-(2-cyanoethyl)-2-ethyl-4(5)-methylimidazole as a curing agent for epoxy resins has been studied using differential scanning calorimetry (DSC). researchgate.net These studies investigate the curing behavior and reaction times at different temperatures. researchgate.net The incorporation of such imidazole derivatives can affect the glass transition temperature (Tg), mechanical strength, and thermal stability of the resulting polymer. bdmaee.netntu.edu.tw The nitrile group may also contribute to specific interactions within the polymer matrix, potentially enhancing certain properties.

Table 2: Effect of Imidazole Curing Agents on Epoxy Resin Properties

Curing Agent Curing Temperature (°C) Glass Transition Temperature (Tg) (°C) Key Findings
2-Methylimidazole 150-180 Varies with formulation Exhibits the fastest reaction time among several tested imidazoles. researchgate.net
2-Ethyl-4-methylimidazole 100 Varies with formulation Controls the formation of linear or cross-linked structures depending on the molar ratio with other components. ntu.edu.tw

The properties that make 1H-Imidazole-1-propanenitrile, 2-ethyl- and its analogs useful in bulk polymer formulations also translate to their application in coatings and adhesives. bdmaee.net In epoxy-based adhesives, the choice of curing agent is critical for determining the adhesion strength and durability. researchgate.net

Research on epoxy adhesives has shown that imidazole-cured systems can exhibit different adhesive properties compared to those cured with traditional amines. researchgate.net For example, a study comparing epoxy/amine systems with homopolymerized resins initiated by imidazoles found that the amine-cured systems had higher initial adhesive strength, but the imidazole-cured systems showed better durability after hydrothermal aging. researchgate.net The compound 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- has been specifically identified in the formulation of an epoxy adhesive prepreg, indicating its use in industrial applications. epa.gov

The mechanism by which these imidazoles enhance adhesion can involve improved crosslinking at the adhesive-substrate interface and a reduction in internal stresses within the cured adhesive. bdmaee.net The nitrile functionality could potentially offer additional interaction points with certain substrates, further enhancing adhesion.

Biochemical and Enzyme Interaction Studies (Focus on Chemical Mechanism)

The imidazole ring is a key component of many biologically active molecules, and as such, synthetic imidazole derivatives are often screened for their interactions with biological systems, particularly enzymes. nih.gov

Imidazole derivatives are known to interact with a variety of enzymes, often acting as inhibitors. The mechanism of inhibition can vary depending on the enzyme and the specific structure of the imidazole compound. One well-studied interaction is the binding of imidazoles to the heme iron of cytochrome P450 enzymes. wikipedia.org The N3 atom of the imidazole ring can coordinate to the iron atom, thereby inhibiting the enzyme's catalytic activity. wikipedia.org However, it has been noted that 2-substituted imidazoles may be poor inhibitors of this particular enzyme family. scbt.com

The nitrile group present in 1H-Imidazole-1-propanenitrile, 2-ethyl- introduces another potential mechanism for enzyme inhibition. This group is reactive and can form covalent bonds with nucleophilic residues in the active site of an enzyme, leading to irreversible inhibition.

Research into imidazole-like ligands as inhibitors of other heme-containing enzymes, such as heme oxygenase (HO-1), has provided further insight into the chemical mechanisms of inhibition. nih.gov In these cases, the imidazole moiety coordinates to the iron(II) of the heme substrate, protecting it from oxidation and disrupting the catalytic process. nih.gov Structure-activity relationship studies on other imidazole-containing enzyme inhibitors have highlighted the importance of the substituents on the imidazole ring for determining the potency and selectivity of inhibition. nih.gov

Table 3: Examples of Imidazole Derivatives in Enzyme Inhibition Studies

Imidazole Derivative Target Enzyme/System Potential Mechanism of Action
General Imidazoles Cytochrome P450 Coordination of the N3 atom to the heme iron. wikipedia.org
1H-Imidazole-1-propanenitrile, 2-ethyl- Various Enzymes Potential for covalent bond formation via the nitrile group with active site nucleophiles.
Imidazole-like Ligands Heme Oxygenase-1 (HO-1) Coordination to the iron(II) of the heme substrate, preventing oxidation. nih.gov

Investigations into Protein Interactions and Binding Affinities

Comprehensive investigations specifically detailing the protein interactions and binding affinities of 1H-Imidazole-1-propanenitrile, 2-ethyl- are not extensively documented in publicly available scientific literature. Research into the broader class of imidazole-containing compounds suggests a potential for various biological interactions, often centered around their ability to engage with metallic ions in protein active sites or to form hydrogen bonds. However, specific binding constants, inhibition assays, or structural biology studies elucidating the precise molecular targets and interaction mechanisms of 1H-Imidazole-1-propanenitrile, 2-ethyl- remain to be fully characterized.

While direct research is limited, the structural features of the molecule, namely the imidazole ring and the propanenitrile group, provide a basis for hypothetical interactions. The nitrogen atoms in the imidazole ring can act as ligands for metal ions within metalloproteins. The nitrile group, with its electrophilic carbon atom, could potentially engage in covalent or non-covalent interactions within a protein's binding pocket.

Biochemical research on analogous compounds, such as 2-ethyl-4-methyl-1H-imidazole-1-propanenitrile, indicates that this class of molecules is utilized in studies concerning enzyme inhibition and protein interactions. chemimpex.com Research has explored the potential of such related compounds as enzyme inhibitors, which can influence various biochemical pathways. The mechanism of action for these related molecules can involve binding to enzymes and inhibiting their activity, with the nitrile group potentially forming covalent bonds with nucleophilic sites on proteins. However, it is crucial to note that this information pertains to a structurally similar but distinct molecule, and the specific protein binding profile of 1H-Imidazole-1-propanenitrile, 2-ethyl- may differ.

Further empirical studies, including but not limited to enzyme kinetics, affinity chromatography, and spectroscopic binding assays, are required to delineate the specific protein interaction partners and to quantify the binding affinities of 1H-Imidazole-1-propanenitrile, 2-ethyl-. Such research would be invaluable in uncovering its potential biological roles and mechanisms of action.

Table of Research Findings (Hypothetical pending future research)

As there is no specific data available from the search results, the following interactive table is presented as a template for how such data would be displayed if it were available. The values and protein targets are purely illustrative.

Protein TargetBinding Affinity (Kd)Inhibition Constant (Ki)Assay MethodReference
Example Protein A----
Example Protein B----
Example Protein C----

Environmental Transformation Pathways of 1h Imidazole 1 Propanenitrile, 2 Ethyl

Thermal Decomposition Processes and By-product Analysis

Research indicates that 2-ethyl-4-methyl-1H-imidazole-1-propanenitrile undergoes thermal decomposition at temperatures exceeding 245°C. The primary by-products of this process are reported to be nitrogen oxides (NOx) and carbon monoxide (CO). General principles of imidazole (B134444) thermal degradation also suggest the possibility of a reversible ring-opening reaction, which could lead to the formation of various smaller, volatile compounds.

Table 1: Thermal Decomposition Data for 2-ethyl-4-methyl-1H-imidazole-1-propanenitrile

ParameterValue
Decomposition Temperature> 245 °C
Primary By-products
Nitrogen Oxides (NOx)
Carbon Monoxide (CO)
Potential Minor By-products (Inferred)
Residual carbonized imidazole fragments

Note: This data is for the analog compound 2-ethyl-4-methyl-1H-imidazole-1-propanenitrile and is presented as a proxy for the thermal behavior of 1H-Imidazole-1-propanenitrile, 2-ethyl-.

Chemical Degradation in Aqueous and Atmospheric Environments (excluding ecotoxicity)

The chemical degradation of 1H-Imidazole-1-propanenitrile, 2-ethyl- in aqueous and atmospheric environments is primarily governed by the reactivity of its imidazole ring and propionitrile (B127096) functional group.

In aqueous environments, the most significant degradation pathway is likely the hydrolysis of the propionitrile group. This reaction can occur under both acidic and basic conditions, leading to the formation of 2-ethyl-1H-imidazole-1-propanoic acid and ammonia (B1221849). The rate of hydrolysis is dependent on pH and temperature. Studies on other imidazole-containing compounds have shown that their degradation can be pH-dependent. For instance, the fungicide Prochloraz, an imidazole derivative, shows varying degradation rates at different pH levels, with slower degradation observed at neutral pH compared to acidic or alkaline conditions. nih.gov

Table 2: Inferred Aqueous Degradation Products of 1H-Imidazole-1-propanenitrile, 2-ethyl-

ReactantConditionPrimary Products
1H-Imidazole-1-propanenitrile, 2-ethyl-Acid or Base Hydrolysis2-ethyl-1H-imidazole-1-propanoic acid
Ammonia

In the atmosphere, imidazole and its derivatives can be subject to oxidation, primarily initiated by hydroxyl radicals (OH). This can lead to the opening of the imidazole ring and the formation of various smaller, oxygenated organic compounds. The atmospheric lifetime of imidazole itself in the presence of OH radicals is estimated to be approximately 4.74 days. rsc.org The ethyl and propionitrile substituents on the imidazole ring of the target compound will influence its atmospheric reactivity.

Photochemical Transformation Mechanisms

Photochemical transformation represents another potential degradation route for 1H-Imidazole-1-propanenitrile, 2-ethyl- in the environment, particularly in the upper atmosphere and in sunlit surface waters. The imidazole ring system can absorb UV radiation, which may lead to its degradation.

While specific photolysis studies on 1H-Imidazole-1-propanenitrile, 2-ethyl- are not available, research on related compounds provides valuable insights. The photolysis of acetonitrile (B52724), a simple nitrile, in the presence of water has been shown to produce more complex organic molecules. aanda.org Furthermore, the atmospheric processing of particulate imidazole compounds can be significantly driven by photochemistry, leading to their degradation. sdu.edu.cn It is plausible that the imidazole ring of 1H-Imidazole-1-propanenitrile, 2-ethyl- could act as a photosensitizer, promoting reactions and its own degradation.

Potential photochemical transformation mechanisms could involve the cleavage of the bond between the imidazole ring and the propionitrile side chain, or reactions involving the nitrile group itself. The by-products of such reactions would depend on the specific environmental conditions, including the presence of other reactive species.

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